Eaton's Reagent
Description
Historical Development and Seminal Contributions
The introduction of Eaton's Reagent to the scientific community occurred in 1973 through the work of Philip E. Eaton and his colleagues, G. R. Carlson and J. T. Lee. wikipedia.orgtcichemicals.comtcichemicals.com Their seminal publication in the Journal of Organic Chemistry detailed a solution of phosphorus pentoxide in methanesulfonic acid (typically in a 1:10 weight ratio) as a "convenient alternative to polyphosphoric acid". wikipedia.orgacs.org At the time, polyphosphoric acid was a common reagent for cyclizations and acylations, but its high viscosity and the often harsh conditions required for its use presented significant practical challenges. orgsyn.org
Philip Eaton, then a professor at the University of Chicago, was already a prominent figure in organic chemistry, renowned for his groundbreaking synthesis of cubane (B1203433) in 1964. researchgate.networdpress.com His work was characterized by an elegant and creative approach to complex synthetic problems. The development of this compound was another testament to this, providing the chemistry community with a more manageable and efficient medium for a variety of acid-catalyzed reactions. The reagent's lower viscosity and the milder conditions it often allowed for were immediate practical advantages, leading to its steady adoption in organic synthesis. tcichemicals.comorgsyn.org
Position and Significance in Contemporary Organic Synthesis Research
In modern organic synthesis, this compound continues to be a highly relevant and widely used reagent. Its significance lies in its effectiveness as a superior alternative to polyphosphoric acid, often providing better yields and easier handling. tcichemicals.comtcichemicals.com The reagent is a colorless, odorless liquid mixture that enhances the solubility of organic compounds in methanesulfonic acid due to the presence of phosphorus pentoxide, which acts as a powerful dehydrating agent. nih.gov
The reagent's utility is demonstrated in its application for various chemical transformations, including:
Cycloacylation reactions for the synthesis of chromones and flavones. nih.gov
Friedel-Crafts acylation reactions , a fundamental method for forming carbon-carbon bonds.
The synthesis of heterocyclic compounds , such as quinolones, 3,4-dihydropyrimidin-2(1H)-ones, and benzazepinones. tcichemicals.comnih.govresearchgate.net
The preparation of NH-sulfoximines from sulfoxides, which are valuable motifs in medicinal chemistry. researchgate.net
The synthesis of chalcones through Claisen-Schmidt condensation reactions. cymitquimica.com
Researchers have noted that this compound often allows for reactions to be conducted under milder conditions, sometimes even at room temperature, and can lead to higher yields with simpler work-up procedures. researchgate.net This makes it particularly valuable in the development of scalable and efficient synthetic routes for pharmaceuticals and other complex target molecules. orgsyn.orgresearchgate.net Its continued use in both academic research and industrial process development underscores its enduring importance as a versatile and practical tool in organic chemistry. researchgate.netscilit.com
Structure
2D Structure
Properties
InChI |
InChI=1S/CH4O3S.O5P2/c1-5(2,3)4;1-6(2)5-7(3)4/h1H3,(H,2,3,4); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNLZOVBAQWGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.O=P(=O)OP(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O8P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583215 | |
| Record name | Methanesulfonic acid--3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,3-trione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39394-84-8 | |
| Record name | Methanesulfonic acid--3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,3-trione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Compositional Aspects and Active Species of Eaton S Reagent
Standard Stoichiometric Ratios of Phosphorus Pentoxide and Methanesulfonic Acid
Eaton's Reagent is defined by the ratio of its two components: solid phosphorus pentoxide (P₂O₅) dissolved in liquid methanesulfonic acid (CH₃SO₃H). The most frequently cited composition is a 1:10 ratio by weight of P₂O₅ to CH₃SO₃H. This corresponds to a weight percentage of approximately 7.7% P₂O₅. orgsyn.orgresearchgate.net Commercial preparations and in-house recipes often use concentrations in this range, though slight variations exist. For instance, some commercial products are specified as 7.5 wt% P₂O₅. researchgate.netthermofisher.com These slight differences in concentration are not generally reported to have a significant impact on the reagent's synthetic utility, though freshly prepared batches are often recommended for optimal performance. orgsyn.org
| Component | Common Weight Ratio (P₂O₅:CH₃SO₃H) | Corresponding Weight % (P₂O₅) | Reference |
|---|---|---|---|
| Phosphorus Pentoxide (P₂O₅) | 1:10 | ~9.1% (often cited as 10%) | wikipedia.org |
| Phosphorus Pentoxide (P₂O₅) | - | 7.7% | orgsyn.orgresearchgate.net |
| Phosphorus Pentoxide (P₂O₅) | - | 7.5% | orgsyn.orgresearchgate.net |
Identification and Characterization of Putative Active Components
The reactivity of this compound stems from the complex chemical species formed upon dissolving phosphorus pentoxide in methanesulfonic acid. The P₂O₅ acts as a powerful dehydrating agent, reacting with the acid to form a mixture of polyphosphoric acids and mixed anhydrides. acs.orgcolab.ws These species are highly effective electrophilic activators, particularly for carboxylic acids, facilitating reactions such as acylation and cyclization. researchgate.net The reactive components are considered to be very similar to those found in polyphosphoric acid (PPA). acs.orgcolab.ws
Spectroscopic Analysis of Reactive Species (e.g., ³¹P NMR)
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for identifying the various phosphorus-containing species within a sample due to its high sensitivity and wide chemical shift range. trilinkbiotech.commdpi.com For this compound, ³¹P NMR would be the primary method to characterize the equilibrium mixture of phosphorus-containing acids and anhydrides.
While specific, detailed ³¹P NMR spectral data for this compound itself is not extensively published in readily available literature, studies on similar systems, like PPA and the use of P₂O₅-MSA in specific reactions, provide insight. acs.orgcolab.ws The analysis of reactions involving this compound confirms the formation of activated intermediates. For example, when a carboxylic acid is introduced to the reagent, it can react to form a mixed anhydride (B1165640) with the phosphoric or polyphosphoric species present. acs.orgcolab.ws The ³¹P NMR spectrum of such a mixture would show signals corresponding to these new anhydride species, distinct from the signals of the initial reagent components. The chemical shifts in ³¹P NMR are highly sensitive to the oxidation state of phosphorus and the nature of the substituents attached, allowing for the differentiation of various phosphate, polyphosphate, and anhydride environments. oxinst.com
Proposed Structures of Active Polyphosphate Intermediates
The dissolution of phosphorus pentoxide in methanesulfonic acid is not a simple physical mixing but a chemical reaction that generates a complex equilibrium of potent dehydrating and acylating agents. The primary reaction involves the hydration of P₂O₅ by the small amount of water inevitably present and its reaction with methanesulfonic acid itself. This process forms a variety of linear and potentially cyclic polyphosphoric acids. atamanchemicals.com
The general structure for linear polyphosphoric acids is H(HPO₃)nOH. These polyphosphates are the primary active dehydrating agents. Furthermore, these polyphosphoric acids can react with methanesulfonic acid to form mixed anhydrides, which are powerful acylating agents. A proposed key active species is a mixed anhydride formed between a carboxylic acid substrate and a polyphosphate chain, which then acts as a highly electrophilic acylium ion precursor for subsequent reactions. researchgate.net
| Putative Active Species | General Structure/Description | Role in Reaction |
|---|---|---|
| Polyphosphoric Acids | HO-[P(O)(OH)-O]n-H | Dehydrating agent, acid catalyst |
| Mixed Anhydrides (Reagent) | CH₃SO₂-O-[P(O)(OH)-O]n-H | Acid catalyst, activating species |
| Mixed Anhydrides (Substrate) | R-CO-O-[P(O)(OH)-O]n-H | Activated intermediate for acylation |
Preparation Methodologies and Considerations for Reagent Efficacy and Stability
The preparation of this compound is straightforward but requires care due to its exothermic nature. The standard laboratory procedure involves the slow, portion-wise addition of phosphorus pentoxide to methanesulfonic acid under stirring. orgsyn.orgresearchgate.net
Key Preparation Steps:
Methanesulfonic acid is placed in a flask equipped with a stirrer.
Phosphorus pentoxide is added slowly to the acid. The temperature should be monitored and controlled, as the dissolution is exothermic. orgsyn.org Some procedures specify keeping the temperature below 25 °C. orgsyn.org
After the addition is complete, the mixture is stirred until all the P₂O₅ has dissolved. This can take several hours (e.g., 18 hours) at room temperature, or it can be expedited by gentle warming (e.g., 55 °C). orgsyn.orgrsc.org
Efficacy and Stability:
Efficacy: For optimal results and cleaner reaction profiles, it is often recommended to use freshly prepared this compound. orgsyn.orgresearchgate.net The reagent's high reactivity makes it an excellent medium for various reactions, including intramolecular acylations (e.g., Friedel-Crafts), condensations, and the synthesis of heterocyclic compounds. semanticscholar.orgresearchgate.net Its lower viscosity compared to PPA simplifies handling and stirring, especially on a larger scale. orgsyn.org
Stability: this compound is hygroscopic and reacts vigorously with water. atamanchemicals.com Therefore, it must be stored in tightly sealed, airtight containers to prevent decomposition and loss of activity. orgsyn.org Storage under an inert atmosphere like nitrogen is also advisable. orgsyn.org Some sources note that the reagent may deposit crystals at cooler temperatures (below 25 °C), which can be redissolved by gentle warming before use. thermofisher.com
Mechanistic Investigations of Eaton S Reagent Mediated Transformations
General Principles of Electrophilic Activation and Condensation
Eaton's reagent is widely recognized for its capacity to promote reactions that proceed through electrophilic activation. mdpi.comrsc.org A key principle behind its reactivity is the enhancement of the electrophilicity of various functional groups, most notably carbonyls. mdpi.com This activation facilitates subsequent condensation reactions, which are fundamental to the synthesis of many complex organic molecules.
In a typical condensation reaction mediated by this compound, the phosphorus pentoxide component acts as a powerful dehydrating agent, while the methanesulfonic acid provides a strongly acidic medium. nih.govwikipedia.org This combination is particularly effective in driving reactions that involve the elimination of water, such as the formation of esters, amides, and various heterocyclic systems. nih.govnrochemistry.com The acidic environment protonates substrates, making them more susceptible to nucleophilic attack, while the removal of water by phosphorus pentoxide shifts the reaction equilibrium towards the desired product.
For instance, in the synthesis of polybenzimidazoles, this compound facilitates the direct polycondensation of aromatic dicarboxylic acids and tetraamines. mdpi.com The reaction mechanism involves the activation of the carbonyl groups of the dicarboxylic acid by the reagent, which increases the electrophilicity of the carbonyl carbon. mdpi.com This heightened reactivity allows for the subsequent reaction with the amine groups of the tetraamine, leading to the formation of the polymer. mdpi.com The cyclization step to form the imidazole (B134444) ring is also an acid-catalyzed process, highlighting the dual role of this compound as both a catalyst and a reaction medium. mdpi.com
Role as a Potent Dehydrating Agent in Chemical Transformations
The dehydrating capacity of this compound is a cornerstone of its utility in organic synthesis. nih.govwikipedia.org Phosphorus pentoxide (P₄O₁₀), a key component of the reagent, is an exceptionally potent desiccant, capable of removing water from a wide range of substrates. wikipedia.org This property is crucial for driving equilibrium-limited reactions, such as condensations, to completion by sequestering the water molecule that is formed as a byproduct. wikipedia.orgresearchgate.net
The mechanism of dehydration involves the reaction of water with phosphorus pentoxide to form phosphoric acid, an exothermic process that underscores the thermodynamic driving force for dehydration. wikipedia.org In the context of organic reactions, this translates to the efficient removal of water from the reaction medium, thereby preventing the reverse reaction and promoting high yields of the desired product.
A notable application of this compound as a dehydrating agent is in the Bischler-Napieralski reaction, a method for synthesizing 3,4-dihydroisoquinolines. nrochemistry.com In this reaction, a β-arylethylamide undergoes cyclization in the presence of a dehydrating agent. This compound, along with other agents like phosphorus oxychloride and phosphorus pentoxide, effectively facilitates this intramolecular condensation by removing the elements of water. nrochemistry.com Similarly, in the synthesis of nitriles from primary amides, the powerful desiccating nature of the phosphorus pentoxide in this compound is the key to the transformation. wikipedia.org
Catalytic Mechanisms
This compound functions as a catalyst in a variety of transformations, primarily through its ability to lower the activation energy of reactions by providing alternative reaction pathways. guidechem.com Its catalytic activity is often multifaceted, involving both electrophilic activation and the generation of highly reactive intermediates.
A central aspect of the catalytic mechanism of this compound is the electrophilic activation of carbonyl groups. mdpi.comresearchgate.net In the strongly acidic environment of methanesulfonic acid, the oxygen atom of a carbonyl group can be protonated. This protonation increases the positive charge on the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to attack by nucleophiles. mdpi.com
This mode of activation is fundamental to a wide range of reactions. For example, in the synthesis of xanthones from salicylic (B10762653) acid derivatives and phenols, this compound promotes the reaction by activating the carbonyl group of the salicylic acid. researchgate.netnih.gov This activation facilitates the initial Friedel-Crafts acylation reaction with the phenol (B47542) partner. nih.gov The enhanced electrophilicity of the carbonyl carbon is the key step that initiates the condensation process.
The table below illustrates the effect of substituents on the yield of xanthone (B1684191) synthesis, highlighting the importance of electronic factors in the electrophilic activation step.
| Salicylic Acid Derivative | Phenol Partner | Product | Yield (%) |
| Salicylic acid | Phloroglucinol (B13840) | 1,3-Dihydroxyxanthone | 67 |
| 4-Hydroxysalicylic acid | Phloroglucinol | 1,3,6-Trihydroxyxanthone | 84 |
Data sourced from a study on the scope and limitations of xanthone preparation using this compound. researchgate.net
In many reactions, the electrophilic activation by this compound proceeds beyond simple protonation to the formation of highly reactive acylium ions. nih.govsemanticscholar.org An acylium ion, [R-C=O]⁺, is a potent electrophile that can readily react with a variety of nucleophiles, particularly aromatic compounds in Friedel-Crafts type reactions. nih.gov
The generation of such powerful electrophiles is not limited to acylium ions. In the Bischler-Napieralski reaction, a related nitrilium ion intermediate is proposed to be formed, which then undergoes cyclization. nrochemistry.com The ability of this compound to generate these highly reactive cationic species is a testament to its strength as a promoter of electrophilic transformations.
Electrophilic Activation of Carbonyl Moieties
Oxidative Mechanisms in Specific Reaction Pathways
While primarily known for its role in acid catalysis and dehydration, this compound can also participate in or facilitate oxidative processes in certain reaction pathways. guidechem.com The oxidative properties are not as general as its other functions and are typically observed in specific contexts.
In some specific applications, components of the reaction mixture in the presence of this compound can lead to oxidative side reactions or desired transformations. For instance, in the synthesis of certain heterocyclic compounds, the reaction conditions might be conducive to dehydrogenation, leading to aromatization of an initially formed ring system. nrochemistry.com
Fluorination Mechanisms for Atom Incorporation
This compound has been identified as a fluorinating reagent in certain contexts, capable of introducing fluorine atoms into organic molecules. guidechem.com The mechanism of fluorination using this compound is not as extensively studied as its other roles, but it is believed to involve the generation of an electrophilic fluorine source.
In general, electrophilic fluorination involves the reaction of a nucleophile with a reagent that can deliver a fluorine atom with a partial positive charge (F⁺). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are common electrophilic fluorinating agents. wikipedia.org While the precise mechanism for this compound is not fully elucidated in the provided context, it is plausible that in the presence of a fluoride (B91410) source, the strong acid and Lewis acidic components of the reagent could generate a highly electrophilic "F⁺" equivalent. This could occur through the protonation or coordination of the fluoride ion, making it a better leaving group and facilitating its transfer to a nucleophilic substrate.
One proposed mechanism for electrophilic fluorination with other systems involves a single-electron transfer (SET) pathway, although an Sₙ2-type mechanism is also considered. wikipedia.org In the context of this compound, the highly polar and acidic medium could favor an ionic pathway for fluorine transfer.
Involvement in Aromatic C-C Coupling via the Scholl Reaction Mechanism
This compound, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), has been identified as an effective medium for promoting the direct C-C coupling between two aromatic rings, a transformation characteristic of the Scholl reaction. lookchem.comwikipedia.orgchemeurope.com This reaction provides a pathway for the synthesis of biaryl compounds and polycyclic aromatic hydrocarbons through an acid-catalyzed oxidative condensation, often termed a dehydrogenative coupling. lookchem.comnih.gov Research has demonstrated that this compound can facilitate the C(sp²)–C(sp²) coupling of substrates like carbazoles to form bicarbazoles without the need for additional solvents or metal catalysts. rsc.orgresearchgate.net
Mechanistic studies have been conducted to elucidate the pathway of this transformation. While the Scholl reaction can, in general, proceed through either a radical cation mechanism or an arenium cation mechanism, evidence for reactions mediated by this compound points strongly toward the latter. lookchem.comwikipedia.org In the case of the dimerization of 9-phenylcarbazole (B72232), investigations revealed that neither of the components of this compound—phosphorus pentoxide or methanesulfonic acid—could individually catalyze the reaction. lookchem.com Since phosphorus pentoxide is the primary oxidant in the reagent, the inability of it to effect the reaction alone suggests that the process is not a simple oxidative coupling. lookchem.com This observation allows for the exclusion of an oxidative radical cation mechanism. lookchem.com
The proposed arenium cation mechanism for the this compound-assisted Scholl reaction involves several key steps. lookchem.com
Protonation: An aromatic ring is protonated by the strong acidic environment provided by the methanesulfonic acid in this compound, forming an arenium ion. In the coupling of 9-phenylcarbazole (PhCz), a proton is added to the C-3 position, which possesses high reactivity. lookchem.com
Electrophilic Attack: The resulting carbocation then acts as an electrophile, attacking a second molecule of the aromatic compound at its C-3 position. This step forms the new C-C bond. lookchem.com
Dehydrogenation and Rearomatization: The final step involves the elimination of two hydrogen atoms (as H₂) and the restoration of aromaticity in both rings, yielding the final biaryl product, such as 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole (DPhBCz). lookchem.comwikipedia.org
The clean nature of the reaction mixture, which often lacks significant byproducts, further supports the arenium cation pathway, as the initial C-C bond formation is the rate-determining step. lookchem.com
The efficiency of this C-C coupling is sensitive to reaction conditions. Optimization studies, such as for the dimerization of 9-phenylcarbazole, have explored the impact of the amount of this compound, temperature, and reaction time on the isolated yield of the product. lookchem.com
Table 1: Optimization of Reaction Conditions for the Dimerization of 9-phenylcarbazole (PhCz) using this compound Data sourced from a study on the dehydrogenative coupling of phenylcarbazole. lookchem.com
| Entry | Amount of this compound (equiv. of P₂O₅) | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | 0.1 | 110 | 12 | 46 |
| 2 | 0.2 | 110 | 12 | 35 |
| 3 | 0.1 | 100 | 12 | Lower Yield |
| 4 | 0.1 | 120 | 12 | Lower Yield |
| 5 | 0.1 | 110 | <12 | Insufficient |
| 6 | 0.1 | 110 | >12 | Lower Yield |
Synthetic Applications of Eaton S Reagent in Organic Chemistry
Friedel-Crafts Acylation and Related Cycloacylation Reactions
Eaton's reagent is highly effective in promoting Friedel-Crafts acylation and related cycloacylation reactions. acs.orgmdpi.com It facilitates the formation of electrophilic acylium ions from carboxylic acids, which can then undergo intra- or intermolecular reactions with aromatic systems. mdpi.comsemanticscholar.org
Cycloacylation of Aniline (B41778) Derivatives to 4-Quinolones and Related Heterocycles
A significant application of this compound is the synthesis of 4-quinolones through the cycloacylation of β-anilinoacrylic acid derivatives. This method provides a high-yielding and efficient pathway to these important heterocyclic scaffolds under significantly milder conditions (typically <90 °C) than traditional thermal cyclizations that require temperatures around 250 °C. researchgate.net The protocol is applicable to a wide array of functionalized anilines, offering good yields and straightforward product isolation, often involving a simple quench into an aqueous base followed by filtration. oducal.com This mildness and efficiency make the method attractive for large-scale synthetic applications. researchgate.netoducal.com The reaction is believed to proceed via a mechanism analogous to a Friedel-Crafts electrophilic aromatic substitution. researchgate.net
Research has demonstrated the broad scope of this transformation, enabling the preparation of various substituted 4-quinolones and related fused heterocycles. researchgate.netacs.org For instance, the cyclization of a 1,8-naphthalene diamine derivative using this compound resulted in an 85% yield of the corresponding quinolinoquinolinedione. researchgate.net
Table 1: Synthesis of 4-Quinolones using this compound This table is interactive. Users can sort and filter the data.
| Starting Material (Aniline Derivative) | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| N-(2-methoxycarbonyl-5-methoxyphenyl)amino-acrylic acid methyl ester | 1,4-Dihydro-6,8-dimethoxy-4-oxo-2-quinolone carboxylic acid, methyl ester | 50 °C, 1 h | 94 | researchgate.net |
| N-(2-methoxycarbonylphenyl)amino-acrylic acid methyl ester | 1,4-Dihydro-8-methoxycarbonyl-4-oxo-2-quinolone carboxylic acid, methyl ester | 50 °C, 1 h | 90 | researchgate.net |
| N-(2,5-dimethoxyphenyl)amino-acrylic acid methyl ester | 6,9-Dimethoxy-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4-one | 50 °C, 1 h | 85 | researchgate.net |
| N-(2-chlorophenyl)amino-acrylic acid methyl ester | 8-Chloro-1,4-dihydro-4-oxo-2-quinolone carboxylic acid, methyl ester | 85 °C, 3 h | 85 | researchgate.net |
Synthesis of Xanthone (B1684191) Derivatives via Condensation Reactions
This compound serves as an excellent condensing agent for the synthesis of xanthones from salicylic (B10762653) acid derivatives and phenolic partners. tandfonline.comnih.gov The reaction proceeds through the formation of an acylium ion from the salicylic acid, which then reacts with the phenol (B47542) in a Friedel-Crafts acylation, followed by an intramolecular oxa-ring closure of the benzophenone (B1666685) intermediate to yield the xanthone. acs.org This method is often superior to older protocols using zinc chloride and phosphoryl chloride, providing higher yields, particularly with electron-rich phenols like phloroglucinol (B13840). semanticscholar.org
However, the efficacy of this transformation is highly dependent on the electronic nature of the phenol substrate. tandfonline.comnih.gov The reaction is most effective with very electron-rich phenols. For less electron-rich precursors, such as resorcinol (B1680541) derivatives, the reaction may require the isolation of the intermediate benzophenone before cyclization. Electron-poor phenols are generally not suitable substrates for this transformation using this compound. tandfonline.comnih.gov
Table 2: Synthesis of Xanthones via this compound-Mediated Condensation This table is interactive. Users can sort and filter the data.
| Salicylic Acid Derivative | Phenol Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Salicylic acid | Phloroglucinol | 1,3-Dihydroxyxanthone | 94 | osi.lv |
| 3-Methylsalicylic acid | Phloroglucinol | 1,3-Dihydroxy-4-methylxanthone | 95 | osi.lv |
| Salicylic acid | 1,3,5-Trimethoxybenzene (B48636) | 1,3-Dimethoxyxanthone | 91 | osi.lv |
Intramolecular Acylation of Olefinic Systems
This compound is also employed for intramolecular Friedel-Crafts acylations of substrates containing both a carboxylic acid and an olefinic or aromatic moiety, leading to the formation of cyclic ketones. acs.orgbeilstein-journals.org This methodology has proven valuable in the synthesis of complex molecular architectures.
For example, it facilitates a 1,4-addition followed by an intramolecular Friedel-Crafts acylation. Reacting a substituted benzene (B151609) with methacrylic acid in this compound leads to the formation of an indanone, a key building block for molecular motors. acs.orgnih.gov Similarly, the intramolecular cyclization of naphthalene (B1677914) derivatives bearing a carboxylic acid side chain, induced by this compound, produces benzothiochromanones in excellent yields. nih.gov This approach offers advantages over traditional methods, such as those involving acid chlorides, by providing easier workup and higher yields. acs.orgnih.gov
This strategy has been extended to the synthesis of highly complex structures, such as molecular belts, where the intramolecular Friedel-Crafts acylation of a macrocyclic carboxylic acid precursor in the presence of this compound is a key ring-closing step. rsc.org It is also used to cyclize quinoline-3-carboxylic acids to form tetracyclic benzoxepino-fused quinoline (B57606) systems. nih.govbeilstein-journals.org Furthermore, the intramolecular acylation of methyl 2-(isoquinolin-1-yl)benzoate carboxylic acids using this compound is a crucial step in the synthesis of oxoisoaporphine alkaloids. nih.gov
Condensation Reactions for Carbon-Carbon Bond Formation
Beyond acylation, this compound catalyzes various condensation reactions that are fundamental to the formation of carbon-carbon and carbon-nitrogen bonds, providing access to diverse heterocyclic and open-chain structures.
Claisen-Schmidt Condensation for Mono- and Bis-Chalcone Synthesis
This compound efficiently catalyzes the Claisen-Schmidt condensation between aryl aldehydes and various ketones, including aromatic and cyclic ketones, to produce mono- and bis-chalcone derivatives. acs.orgbeilstein-journals.org This approach is often performed under solvent-free microwave irradiation conditions, which offers several advantages, including significantly shorter reaction times, cleaner reaction profiles, and good product yields. The use of an inexpensive and readily available reagent further enhances the appeal of this methodology. nih.gov Chalcones are valuable intermediates in organic synthesis and possess a wide range of biological activities.
Friedländer Synthesis of Naphthyridines and Acridone (B373769) Scaffolds
The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group, is a cornerstone for the synthesis of quinolines and related fused heterocycles. This compound has been established as an effective catalyst for this transformation, acting as a powerful desiccant, condensing agent, and cyclizing agent. researchgate.netresearchgate.net It promotes the reaction under solvent-free conditions, simplifying the procedure and workup. tandfonline.comresearchgate.net
This methodology has been successfully applied to the one-pot synthesis of acridone synthons from 2-aminobenzophenones and cyclic diketones in very good yields. tandfonline.comresearchgate.net These acridone intermediates are then used to construct more complex systems, such as pyrazolo[3,4-a]acridines and dibenzo[b,j] beilstein-journals.orgresearchgate.netphenanthrolines. tandfonline.comresearchgate.net The use of this compound provides an inexpensive and accessible alternative to other catalysts for the Friedländer synthesis. researchgate.net
Table 3: Friedländer Synthesis of Acridone Derivatives using this compound This table is interactive. Users can sort and filter the data.
| 2-Aminoaryl Ketone | Methylene Component | Product (Acridone Derivative) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Amino-5-nitrobenzophenone | 1,3-Cyclohexanedione | 9-Nitro-11-phenyl-1,2,3,4-tetrahydroacridin-1(10H)-one | 90 | tandfonline.com |
| 2-Amino-5-chlorobenzophenone | 1,3-Cyclohexanedione | 9-Chloro-11-phenyl-1,2,3,4-tetrahydroacridin-1(10H)-one | 92 | tandfonline.com |
| 2-Amino-2',5-dichlorobenzophenone | 1,3-Cyclohexanedione | 9-Chloro-11-(2-chlorophenyl)-1,2,3,4-tetrahydroacridin-1(10H)-one | 94 | tandfonline.com |
Preparation of Schiff's Bases
This compound has proven to be an effective catalyst for the synthesis of Schiff's bases, particularly under solvent-free conditions. This method offers advantages such as operational simplicity, cleaner reaction profiles, and good yields. A notable application is the reaction of p-tolylsulphonyl hydrazide with various aldehydes. researchgate.netresearchgate.net The reaction proceeds efficiently without the need for a separate solvent, highlighting the reagent's dual role as a catalyst and reaction medium. researchgate.net
Research has demonstrated the synthesis of a series of Schiff's bases derived from p-tolylsulphonyl hydrazide using this method. researchgate.net The yields for these reactions are generally high, as detailed in the table below.
| Entry | Aldehyde Reactant | Product Code | Yield (%) epa.hu |
| 1 | 4-Chlorobenzaldehyde | 1 | 93 |
| 2 | 4-Nitrobenzaldehyde | 2 | 95 |
| 3 | 4-Hydroxybenzaldehyde | 3 | 90 |
| 4 | Vanillin | 4 | 92 |
| 5 | 4-(Dimethylamino)benzaldehyde | 5 | 88 |
Cyclization Reactions for Heterocycle Construction
This compound is widely employed as a catalyst and condensing agent for intramolecular cyclization reactions, leading to the formation of a diverse range of heterocyclic compounds. researchgate.net Its efficacy stems from its ability to activate functional groups, such as carboxylic acids, and promote ring closure through dehydration.
Polybenzimidazole Synthesis via Direct Polycondensation
This compound is a highly effective medium for the direct polycondensation of aromatic tetraamines and dicarboxylic acids to produce high-performance polymers like polybenzimidazoles (PBIs). researchgate.net This method presents several advantages over the traditional use of polyphosphoric acid (PPA), including lower viscosity, which simplifies handling, and the ability to conduct polymerizations at lower temperatures (135–145 °C compared to 180–200 °C in PPA). researchgate.net
The reaction temperature is a critical parameter; high temperatures can induce crosslinking reactions, resulting in insoluble gels. researchgate.net However, studies have shown that conducting the synthesis at lower temperatures, such as 90 °C, can yield soluble, high-molecular-weight polymers. researchgate.net Microwave irradiation has been used to accelerate the polycondensation, though it can also promote the formation of insoluble gel fractions. researchgate.nettandfonline.com
To overcome challenges with low-reactivity monomers, such as those containing electron-deficient dicarboxylic acids, this compound can be modified with a superacid like trifluoromethanesulfonic acid (TFSA). mdpi.comnih.gov This modification allows polycondensation to proceed smoothly at lower temperatures, yielding high molecular weight, soluble polymers that were previously difficult to obtain. mdpi.comnih.gov For instance, the polymer CF₃PBI was successfully synthesized at 140 °C in a TFSA-modified this compound, resulting in a polymer with double the inherent viscosity compared to the traditional method and no gel fraction. mdpi.com
| Polymer | Monomers | Reaction Conditions | Inherent Viscosity (dL/g) | Observations |
| PBI | 3,3′-Diaminobenzidine + Aromatic dicarboxylic acids | This compound, 140 °C, 80 min | Up to 5.8 | Rapid polycondensation. researchgate.net |
| N-phenyl substituted PBI | 4,6-di(N-phenylamine)-1,3-diaminebenzene + Dicarboxylic acids | This compound, 90 °C | 1.6 | Soluble, high molecular weight polymer obtained at lower temperature. researchgate.net |
| OPBI / CF₃PBI | 3,3′-Diaminobenzidine + 4,4′-Oxybis(benzoic acid) / Hexafluoroisopropylidene bis(benzoic acid) | This compound, 180 °C or 90 °C (Microwave) | High | Soluble, high molecular weight polymers formed in short reaction times. researchgate.net |
| CF₃PBI-3 | 3,3′-Diaminobenzidine + 4,4′-(Hexafluoroisopropylidene)bis(benzoic acid) | 50/50 MSA/TFSA, 140 °C, 3 h | 3.2 | High molecular weight, readily soluble in DMSO. mdpi.com |
Synthesis of 2-Substituted Benzimidazoles, Indoles, and Isoquinoline (B145761) Derivatives
This compound facilitates the synthesis of a variety of nitrogen-containing heterocycles through condensation and cyclization pathways.
2-Substituted Benzimidazoles : These compounds are readily prepared by the condensation of o-phenylenediamines with carboxylic acids in the presence of this compound, which acts as a dehydrating agent. researchgate.net For example, the reaction of o-phenylenediamine (B120857) with 4-aminobenzoic acid at 120 °C for 3 hours in this compound yields the corresponding 2-substituted benzimidazole (B57391) in moderate yield. researchgate.net
Indole (B1671886) Derivatives : The reagent has been successfully used in the regioselective synthesis of complex fused indole systems. A facile protocol for producing fused thiopyrano[2,3-b]indole-2-carboxylates involves the reaction of acetylenecarboxylates with indoline-2-(3H)-thiones at 80 °C in the presence of this compound, affording good to excellent yields under solvent-free conditions. researchgate.netx-mol.net Furthermore, it is employed in the final SEAr cyclization step for the synthesis of 2,3-dihydrobenzo[e]indoles from 4-aryl-5-(sulfonamidovinyl)pyrroles. nih.gov
Isoquinoline Derivatives : The synthesis of certain isoquinoline alkaloids has been achieved using this compound for the critical intramolecular acylation step. In the synthesis of oxoisoaporphine alkaloids, a carboxylic acid intermediate is cyclized using this compound to form the final polycyclic system. d-nb.info For example, the synthesis of 6-O-demethylmenisporphine and dauriporphinoline was accomplished in 45% and 58% yield, respectively, over two steps starting from the corresponding methyl esters which were first hydrolyzed and then cyclized with the reagent. d-nb.info However, the reagent's success can be substrate-dependent; attempts to directly cyclize ester intermediates often fail, and in some contexts, other reagents like P₂O₅ in dioxane may provide better yields for isoquinoline formation. d-nb.infoingentaconnect.com
| Heterocycle Class | Starting Materials | Product Type | Yield | Reference |
| Benzimidazole | o-Phenylenediamine + 4-Aminobenzoic acid | 2-(4-Aminophenyl)-1H-benzo[d]imidazole | 56% | researchgate.net |
| Fused Indole | Acetylenecarboxylates + Indoline-2-(3H)-thiones | Fused thiopyrano[2,3-b]indoles | Good to Excellent | researchgate.net |
| Isoquinoline Alkaloid | 2-(Isoquinolin-1-yl)benzoic acid derivatives | Oxoisoaporphine alkaloids | 45-58% | d-nb.info |
| Isoquinoline Alkaloid | Phenethylamine + Succinic acid | Pyrrolo[2,1-a]isoquinoline | 28% | rsc.org |
Preparation of 4-Hydroxycoumarins and 4-Hydroxy-2-quinolinones
A simple, efficient, and environmentally friendly one-pot synthesis of 4-hydroxycoumarins and 4-hydroxy-2-quinolinones utilizes this compound as the cyclization agent. tandfonline.comtandfonline.com The procedure involves the reaction of Meldrum's acid with phenols or anilines. tandfonline.com Initially, the reactants are heated together to form a malonic acid monoaryl ester or amide intermediate. tandfonline.comsciepub.com Following this, this compound is added to the mixture, and heating at a mild temperature (e.g., 70 °C) effects the cyclization to the desired product in moderate yields. tandfonline.com This method avoids the use of additional solvents and simplifies purification, often requiring only filtration and washing. tandfonline.com
The general synthetic pathway is outlined below:
Reaction of Phenol/Aniline with Meldrum's Acid : A mixture of the substituted phenol or aniline and Meldrum's acid is heated (80-100 °C) to form the corresponding acylated intermediate. tandfonline.com
Cyclization with this compound : this compound is added, and the mixture is heated at 70 °C for 2-4 hours to induce cyclization and dehydration, forming the final product. tandfonline.com
| Starting Phenol/Aniline | Product | Reaction Time (Cyclization) | Yield (%) |
| Phenol | 4-Hydroxycoumarin | 4 h | 60.5 |
| m-Cresol | 4-Hydroxy-7-methylcoumarin | 4 h | 68.2 |
| p-Cresol | 4-Hydroxy-6-methylcoumarin | 4 h | 70.3 |
| Aniline | 4-Hydroxy-2-quinolinone | 2 h | 62.8 |
| 4-Chloroaniline | 6-Chloro-4-hydroxy-2-quinolinone | 2 h | 72.5 |
| 4-Methoxyaniline | 4-Hydroxy-6-methoxy-2-quinolinone | 2 h | 65.3 |
(Data sourced from Gao et al., 2010) tandfonline.com
Synthesis of Fused Polycyclic Quinoline Systems
This compound is a key reagent in the synthesis of complex, fused polycyclic quinoline systems, often employed in the final intramolecular cyclization step. These structures are of interest due to their potential pharmacological activities. beilstein-journals.org
One prominent application is the intramolecular Friedel-Crafts acylation of quinoline-3-carboxylic acid precursors to form tetracyclic-fused quinoline systems. beilstein-journals.orgresearchgate.net For instance, 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acids can be cyclized to yield 12-phenylbenzo researchgate.nettandfonline.comoxepino[3,4-b]quinolin-13(6H)-one derivatives. beilstein-journals.org While polyphosphoric acid (PPA) is also used for such transformations, this compound offers a distinct advantage when acid-sensitive groups, such as tert-butyl groups, are present. PPA can cause dealkylation, whereas this compound allows the cyclization to proceed while preserving these moieties. beilstein-journals.org
This compound also catalyzes the Friedländer annulation reaction in a solvent-free manner to produce substituted quinolines. researchgate.net The reaction of o-aminoarylketones with 1,2-diketones in the presence of this compound as a desiccant and condensing agent yields 2-acetylquinolines and 2-propanoylquinolines in high yields (85-96%). researchgate.net
| Synthetic Method | Reactants | Product Type | Key Feature of this compound | Yield | Reference |
| Intramolecular Friedel-Crafts Acylation | 2-(Aryloxymethyl)benzo[h]quinoline-3-carboxylic acids | Benzo[h]areno researchgate.nettandfonline.comoxepino[3,4-b]quinolin-8(14H)-ones | Effective cyclization medium | 69-80% | researchgate.net |
| Intramolecular Friedel-Crafts Acylation | tert-Butyl-substituted 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acids | tert-Butyl-substituted tetracyclic-fused quinolines | Avoids de-tert-butylation seen with PPA | 59-70% | beilstein-journals.org |
| Friedländer Synthesis | o-Aminoarylketones + Butan-2,3-dione | 2-Acetylquinolines | Solvent-free catalyst and condensing agent | 85-96% | researchgate.net |
Oxa-ring Closure Reactions and Reaction Pathways
This compound is particularly effective in promoting the synthesis of oxygen-containing heterocycles (oxa-heterocycles) through reactions that involve the formation of an ether linkage within a new ring. A classic example is the synthesis of xanthones via condensation of salicylic acid derivatives with phenols. nih.govresearchgate.net
The reaction pathway proceeds through a two-step sequence within a one-pot protocol: nih.gov
Friedel-Crafts Acylation : this compound first activates the salicylic acid by promoting the formation of a highly electrophilic acylium ion. This species then reacts with the phenol counterpart in a Friedel-Crafts acylation reaction to form a 2,2'-dihydroxybenzophenone (B146640) intermediate. This intermediate is typically not isolated. nih.gov
Intramolecular Dehydrative Cyclization (Oxa-ring Closure) : The benzophenone intermediate subsequently undergoes an intramolecular dehydration, where the two hydroxyl groups react to form the central pyranone ring, completing the xanthone skeleton. nih.gov
The effectiveness of this transformation is dependent on the electronic properties of the substrates. The presence of strong electron-withdrawing groups on the phenol component can deactivate the aromatic ring, sometimes causing the reaction to halt at the intermediate benzophenone stage without the final ring closure occurring. nih.gov
Other Transformational Reactivities
Beyond its well-established roles in acylation and cyclization reactions, this compound (a solution of phosphorus pentoxide in methanesulfonic acid) exhibits remarkable reactivity in other chemical transformations, including the formation of heteroatomic bonds and carbon-carbon bonds. These applications highlight the versatility of this powerful reagent in modern organic synthesis.
Formation of N-S and S-C Bonds (e.g., NH-Sulfoximines)
This compound has emerged as a highly effective promoter for the synthesis of NH-sulfoximines, a class of compounds of growing interest in medicinal chemistry. researchgate.netresearchgate.net This method provides a metal-free and efficient route to these valuable motifs from readily available sulfoxides.
The reaction typically involves treating a sulfoxide (B87167) with sodium azide (B81097) in the presence of this compound. x-mol.com This process facilitates the direct imidation of the sulfoxide to the corresponding NH-sulfoximine. The methodology is noted for its broad applicability to a wide range of functionalized sulfoxides, affording the desired products in good to excellent yields and with shorter reaction times compared to previously established methods. x-mol.com
The reaction proceeds under relatively mild conditions, often at around 50°C. researchgate.net The use of this compound is crucial, as attempts to use co-solvents or neat methanesulfonic acid have been shown to result in diminished yields. researchgate.net This metal-free approach avoids the need for transition metal catalysts, which can be a significant advantage in the synthesis of pharmaceutical intermediates where metal contamination is a concern. x-mol.com
The scope of the reaction is demonstrated by the successful conversion of various diaryl, alkyl-aryl, and dialkyl sulfoxides into their corresponding NH-sulfoximines.
Table 1: Synthesis of NH-Sulfoximines from Sulfoxides using this compound
| Entry | Sulfoxide Substrate | Product (NH-Sulfoximine) | Yield (%) |
| 1 | Diphenyl sulfoxide | S,S-Diphenylsulfoximine | 95% |
| 2 | Methyl phenyl sulfoxide | S-Methyl-S-phenylsulfoximine | 85% |
| 3 | 4-Chlorophenyl methyl sulfoxide | S-(4-Chlorophenyl)-S-methylsulfoximine | 92% |
| 4 | Dibenzothiophene S-oxide | 5-Imino-5H-5λ⁴-dibenzo[b,d]thiophene | 88% |
| 5 | Di-n-butyl sulfoxide | S,S-Di-n-butylsulfoximine | 78% |
This table presents a selection of representative examples and yields may vary based on specific reaction conditions.
Aromatic C(sp²)–C(sp²) Homocoupling Reactions
This compound also facilitates the oxidative coupling of electron-rich aromatic compounds to form biaryl structures through C(sp²)–C(sp²) bond formation. This transformation is particularly effective for the synthesis of bicarbazoles and other polycyclic aromatic systems. researchgate.netrsc.org
This application often proceeds via a Scholl-type reaction mechanism, where the superacidic nature of this compound assists in the generation of a radical cation or a sigma complex from the aromatic substrate. researchgate.net This intermediate then undergoes electrophilic attack on a second molecule of the arene, followed by aromatization to yield the coupled product. A key advantage of this method is that it can be performed without the need for external catalysts or solvents, offering a streamlined and atom-economical approach to biaryl synthesis. rsc.org
The reaction has been successfully applied to the homocoupling of carbazole (B46965) and its derivatives, yielding bicarbazoles that are of interest for their optoelectronic properties, serving as host materials in organic light-emitting diodes (OLEDs). rsc.org Furthermore, this compound has been employed in domino π-cationic arylation reactions of aromatic carboxylic acids to produce complex polymethoxylated polycyclic aromatic hydrocarbons. nih.gov
Table 2: this compound-Assisted Homocoupling of Carbazoles
| Entry | Aromatic Substrate | Coupled Product | Yield (%) |
| 1 | Carbazole | 3,3'-Bicarbazole | 85% |
| 2 | N-Ethylcarbazole | N,N'-Diethyl-3,3'-bicarbazole | 90% |
| 3 | 9-Phenylcarbazole (B72232) | 9,9'-Diphenyl-3,3'-bicarbazole | 76% |
This table showcases examples of carbazole homocoupling reactions. Yields are indicative and subject to specific reaction parameters.
Comparative Analysis with Alternative Reagents in Organic Synthesis
Comparative Performance with Polyphosphoric Acid (PPA)
Eaton's reagent is frequently used as an alternative to the viscous and often difficult-to-handle Polyphosphoric Acid (PPA). tcichemicals.com The comparison between these two reagents highlights several key differences in their practical application and reaction outcomes.
Advantages in Reaction Efficiency and Temperature Regimes
This compound often facilitates reactions at significantly lower temperatures compared to PPA. For instance, in the synthesis of polybenzimidazoles (PBIs), reactions using this compound can proceed at around 140°C, whereas PPA requires temperatures of 200°C or higher. mdpi.comresearchgate.net This lower temperature requirement is advantageous for sensitive substrates that might decompose at the high temperatures needed for PPA-mediated reactions. Some reactions that fail to proceed at lower temperatures with PPA can be successfully carried out with this compound at a milder 80°C. researchgate.net The use of this compound can also lead to faster reaction times. researchgate.net
Ease of Reaction Work-up and Separation
A significant practical advantage of this compound is its lower viscosity compared to PPA. researchgate.netatamanchemicals.com PPA's high viscosity, especially at room temperature, makes it difficult to stir and handle, complicating the reaction work-up. atamanchemicals.comorgsyn.org In contrast, this compound remains a mobile solution, which simplifies handling and the separation of products after the reaction is complete. researchgate.netorgsyn.org
Differences in Substrate Solubilization and Cyclization Efficiency
This compound generally exhibits a stronger solubilizing capacity for substrates compared to PPA. mdpi.comresearchgate.net This enhanced solubility contributes to faster and more efficient cyclization reactions, as the reactants are more readily available in the reaction medium. mdpi.comresearchgate.net This property can be particularly beneficial in polymer synthesis, where solubility can be a limiting factor. researchgate.net
Propensity for Side Reactions (e.g., Branching, Crosslinking)
While offering several advantages, this compound has a higher tendency to promote side reactions, such as acylation, which can lead to branched or crosslinked polymers. mdpi.comresearchgate.net This is a notable drawback, especially in polymerization reactions where linear macromolecules are the desired product. mdpi.comresearchgate.net In some cases, these side reactions can result in the formation of insoluble gels. researchgate.net
| Feature | This compound | Polyphosphoric Acid (PPA) |
| Reaction Temperature | Lower (e.g., 80-140°C) mdpi.comresearchgate.net | Higher (e.g., >170-220°C) mdpi.commdpi.com |
| Viscosity | Low, easy to handle researchgate.netatamanchemicals.com | High, difficult to handle atamanchemicals.comorgsyn.org |
| Work-up | Easier mdpi.comresearchgate.net | More difficult atamanchemicals.com |
| Solubilization | Higher capacity mdpi.comresearchgate.net | Lower capacity |
| Cyclization Efficiency | Generally higher mdpi.comresearchgate.net | Can be lower, temperature-dependent |
| Side Reactions | Higher propensity for branching/crosslinking mdpi.comresearchgate.net | Lower propensity for certain side reactions |
Comparative Utility with Polyphosphoric Acid Trimethylsilyl Ester (PPSE)
Polyphosphoric Acid Trimethylsilyl Ester (PPSE) is another derivative of polyphosphoric acid used in organic synthesis. Like this compound, PPSE is often employed as an alternative to PPA. A comprehensive review of PPSE highlights its utility in various reactions, including dehydration of amides, pinacol (B44631) rearrangements, and heterocycle synthesis. researchgate.net While both this compound and PPSE offer advantages over PPA in terms of milder reaction conditions and improved handling, the choice between them can depend on the specific transformation. For instance, in the Beckmann rearrangement, different outcomes can be observed, with PPSE sometimes favoring a concerted 1,2-shift mechanism. acs.org Early synthetic routes for some heterocyclic compounds utilized either PPA or PPSE to facilitate cyclocondensation reactions.
Comparison with Classical Lewis Acid Catalysts (e.g., ZnCl₂/POCl₃ Mixtures)
Classical Lewis acid catalysts, such as mixtures of zinc chloride (ZnCl₂) and phosphorus oxychloride (POCl₃), are also used for cyclization and acylation reactions. ijsrp.org In the synthesis of xanthones, for example, this compound has been shown to be a superior condensing agent compared to the ZnCl₂/POCl₃ mixture. up.pt The use of this compound can lead to higher yields and avoid the formation of undesired byproducts like benzophenones, which can be an issue with the ZnCl₂/POCl₃ system. researchgate.netup.pt This indicates that for certain applications, this compound provides a cleaner and more efficient reaction profile than some traditional Lewis acid catalyst systems.
| Reagent System | Key Advantages | Key Disadvantages | Typical Applications |
| This compound | Mild conditions, good yields, less viscous than PPA. researchgate.netorgsyn.org | Can promote side reactions like branching. mdpi.comresearchgate.net | Cyclizations, acylations, synthesis of heterocycles and polymers. researchgate.netup.pt |
| Polyphosphoric Acid (PPA) | Strong dehydrating agent, widely used. researchgate.net | High viscosity, high reaction temperatures, difficult work-up. atamanchemicals.comorgsyn.org | Intramolecular acylations, heterocycle synthesis. researchgate.net |
| Polyphosphoric Acid Trimethylsilyl Ester (PPSE) | Aprotic, strong dehydrating power, soluble in organic solvents. researchgate.net | Can be flammable and a mild irritant. researchgate.net | Dehydrations, rearrangements, heterocycle synthesis. researchgate.net |
| ZnCl₂/POCl₃ | Established catalyst system. | Can lead to side products, potentially lower yields. researchgate.net | Esterification, synthesis of phenyl benzoates. ijsrp.org |
Scope, Substrate Compatibility, and Limitations in Eaton S Reagent Mediated Reactions
Influence of Substrate Electronic Properties on Reactivity (e.g., Electron-Rich Phenols)
The electronic nature of the substrate is a critical determinant of reactivity in reactions mediated by Eaton's reagent. nih.govresearchgate.net This is especially evident in Friedel-Crafts acylation reactions, where the aromatic substrate acts as a nucleophile attacking the electrophilic acylium ion generated in the superacidic medium. nih.gov
Detailed research findings indicate a strong correlation between the electron density of the aromatic ring and the success of the acylation.
Electron-Rich Substrates: Aromatic compounds bearing electron-donating groups (EDGs), such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups, are highly activated towards electrophilic attack and react readily. For instance, highly electron-rich phenols like phloroglucinol (B13840) (1,3,5-trihydroxybenzene) and its derivatives are excellent substrates. nih.govresearchgate.net The reaction of phloroglucinol with salicylic (B10762653) acid in this compound proceeds efficiently to yield 1,3-dihydroxyxanthone. nih.gov Similarly, 1,3,5-trimethoxybenzene (B48636) reacts with salicylic acid to give 1,3-dimethoxyxanthone in a high yield of 91%. researchgate.net
Less Electron-Rich and Electron-Poor Substrates: As the electron-donating capacity of the substituents decreases, so does the reactivity of the substrate. Resorcinol (B1680541) (1,3-dihydroxybenzene), being less electron-rich than phloroglucinol, also undergoes acylation but may lead to mixtures of products or require the isolation of intermediate benzophenones. nih.gov Substrates that are electron-poor, such as those containing strong electron-withdrawing groups (EWGs) like a nitro group (-NO₂), are generally unreactive and not suitable for these transformations. nih.govresearchgate.net For example, attempts to acylate simple phenol (B47542) often result in an inextricable mixture of products, highlighting the need for significant activation of the aromatic ring. nih.govresearchgate.net
The influence of electronics also extends to the carboxylic acid component. Acylation with salicylic acids bearing electron-withdrawing groups, like 5-nitrosalicylic acid, results in significantly lower yields compared to their electron-neutral or electron-rich counterparts. nih.gov
Table 1: Effect of Phenol Substrate Electronics on Xanthone (B1684191) Synthesis Yield
| Phenolic Substrate | Activating Groups | Electronic Character | Product Yield | Reference |
| Phloroglucinol | 1,3,5-trihydroxy | Very Electron-Rich | 67% | nih.gov |
| 1,3,5-Trimethoxybenzene | 1,3,5-trimethoxy | Very Electron-Rich | 91% | researchgate.net |
| Resorcinol | 1,3-dihydroxy | Electron-Rich | Mixture of products, requires intermediate isolation | nih.gov |
| Phenol | 1-hydroxy | Neutral/Weakly Activated | Inextricable mixture | nih.gov |
Specific Reactivity Profiles and Selectivity with Diverse Substrate Classes
This compound demonstrates varied reactivity and selectivity across different classes of substrates, primarily serving as a powerful agent for acylation and cyclization reactions.
Phenols and Anilines: The reagent is widely used for the acylation of activated aromatic systems. In the synthesis of quinolones, this compound effectively catalyzes the cycloacylation of aniline (B41778) derivatives at moderate temperatures (50 °C), a significant improvement over previous methods requiring temperatures around 250 °C. acs.org This highlights its utility with amine-containing substrates. However, regioselectivity can be a challenge with meta-substituted anilines, which may yield a mixture of isomers. acs.org
Aromatic Hydrocarbons and Heterocycles: The reagent's strong electrophilic nature enables it to acylate a range of aromatic and heterocyclic compounds. It has been employed in the synthesis of various heterocyclic systems beyond quinolones and xanthones. acs.orgresearchgate.net
Chemoselectivity: The high reactivity of this compound can sometimes be a double-edged sword, affecting chemoselectivity. In substrates with multiple potential reaction sites, the most nucleophilic (electron-rich) position will preferentially react. For instance, in the acylation of resorcinol derivatives, which have two potentially reactive sites for electrophilic attack, mixtures of regioisomers can be formed. nih.gov The reaction can occur at the position ortho, ortho to the two hydroxyl groups or at the position ortho, para to them, leading to different xanthone products. nih.gov
The primary application remains the intramolecular and intermolecular acylation of compounds that are sufficiently nucleophilic to react with the in situ-generated acylium ion but are also stable enough to withstand the harsh, acidic conditions. ias.ac.inresearchgate.net
Considerations for Intermediate Formation and Undesired Byproducts
The potent acidity and dehydrating nature of this compound, while beneficial for promoting desired reactions, can also lead to the formation of intermediates and undesired byproducts.
Intermediate Formation: In many reactions, particularly those involving less reactive substrates, stable intermediates can be formed and sometimes isolated. A key example is the synthesis of xanthones from resorcinol derivatives, where the reaction may stop at the benzophenone (B1666685) intermediate stage. nih.govresearchgate.net This intermediate results from the initial Friedel-Crafts acylation, and the subsequent intramolecular cyclization to the xanthone does not proceed or is slow. In such cases, a two-step process involving the isolation of the benzophenone followed by a separate cyclization step is necessary. nih.gov
Undesired Byproducts: The strong acidic environment can cause a number of side reactions.
Complex Mixtures: With substrates that are not sufficiently activated or are sensitive, such as simple phenol, the reaction can yield complex and inseparable mixtures of products. nih.govresearchgate.net
Decomposition and Polymerization: Some substrates may decompose or polymerize under the harsh reaction conditions. This has been noted in reactions with certain enaminoesters, where many byproducts were formed, suggesting the reaction is best suited for more stable compounds. researchgate.net
Fries Rearrangement: While not explicitly detailed in the provided search results for this compound itself, the conditions are conducive to acid-catalyzed rearrangements like the Fries rearrangement in phenolic acylations, which could contribute to product mixtures. researchgate.net
Side-Product Formation with Prolonged Reaction Times: In the reaction of 4-hydroxysalicylic acid with resorcinol, it was observed that stopping the reaction after 40 minutes was crucial to limit the formation of side products. nih.gov This indicates that the desired product can undergo further, undesired transformations upon extended exposure to the reagent.
Careful control of reaction time and temperature, along with consideration of the substrate's stability and electronic properties, is essential to minimize byproduct formation and maximize the yield of the desired product. nih.govacs.org
Advanced Methodologies and Specialized Applications of Eaton S Reagent
Development of Solvent-Free Reaction Protocols
The pursuit of greener and more efficient chemical processes has led to the development of solvent-free reaction conditions, a domain where Eaton's reagent has proven particularly effective. By serving as both the catalyst and the reaction medium, it eliminates the need for hazardous organic solvents, often leading to simpler work-up procedures and reduced waste. nih.govresearchgate.net
Several studies highlight the advantages of this approach. For instance, the Biginelli reaction to produce 3,4-dihydropyrimidin-2(1H)-ones has been successfully conducted at room temperature under solvent-free conditions using this compound, offering excellent yields in a short timeframe. nih.gov Similarly, the synthesis of various phenylbenzo[d]imidazo[2,1-b]thiazoles through a one-pot, three-component reaction is achieved by mixing the reactants with this compound at room temperature without any solvent. jsynthchem.com This method is noted for its simplicity, short reaction times, and high yields of the pure product. jsynthchem.com
Other notable solvent-free applications include:
The Friedländer annulation for the synthesis of quinoline (B57606) derivatives, where this compound acts as a desiccant, condensing, and cyclizing agent. researchgate.net
The synthesis of 3-benzazepinones from substituted phenyl acetamide (B32628) analogues, which proceeds efficiently at room temperature. scispace.com
These protocols underscore the reagent's role in promoting environmentally friendly synthesis by minimizing solvent use while maximizing efficiency. nih.govscispace.com
Table 1: Examples of Solvent-Free Syntheses Using this compound
| Product Class | Reaction Type | Conditions | Key Advantages | Yield | Reference(s) |
|---|---|---|---|---|---|
| 3,4-Dihydropyrimidin-2(1H)-ones | Biginelli Reaction | Room Temperature | Short reaction time, green, high yields | Good to Excellent | nih.gov |
| Phenylbenzo[d]imidazo[2,1-b]thiazoles | One-pot 3-component | Room Temperature | Simplicity, short reaction time | Good to Excellent | jsynthchem.com |
| 3-Benzazepinones | Cyclisation | Room Temperature | Mild conditions, simple work-up | Excellent (e.g., 93%) | scispace.com |
| Quinolines | Friedländer Synthesis | Not specified | Inexpensive, easily accessible catalyst | High (85-96%) | researchgate.net |
| Chalcones | Claisen-Schmidt | Microwave Irradiation | Short reaction times, clean reactions | Good | ingentaconnect.comresearchgate.net |
Enhancement of Reactions via Microwave Irradiation
The combination of this compound with microwave (MW) irradiation represents a significant advancement, dramatically accelerating reaction rates and, in some cases, improving product characteristics. researchgate.netpurkh.com This synergy is particularly evident in polymerization and condensation reactions that traditionally require long heating times. researchgate.netresearchgate.net
In the synthesis of high-performance polybenzimidazoles (PBIs), microwave-assisted methods using this compound have been shown to reduce reaction times from hours to minutes. researchgate.netresearchgate.net For example, the polycondensation of 3,3′-diaminobenzidine with dicarboxylic acids can be completed in significantly shorter times under MW irradiation compared to conventional heating (CH), while still producing soluble, high-molecular-weight polymers. researchgate.netresearchgate.nettandfonline.com However, MW irradiation can also stimulate side reactions, such as acylation, and may lead to the formation of insoluble gels if not carefully controlled. tandfonline.com
The synthesis of mono- and bis-chalcones via the Claisen-Schmidt condensation is another area where this combination excels. ingentaconnect.com The use of this compound under solvent-free microwave conditions provides a rapid, clean, and efficient route to these valuable compounds, showcasing the broad applicability of this enhanced methodology. ingentaconnect.compurkh.com
Table 2: Comparison of Conventional vs. Microwave Heating in Polybenzimidazole Synthesis with this compound
| Polymer | Heating Method | Temperature | Time | Outcome | Reference(s) |
|---|---|---|---|---|---|
| OPBI & CF3PBI | Conventional (CH) | 100-180 °C | > 1 hour | Soluble, high MW polymers | researchgate.netresearchgate.net |
| OPBI & CF3PBI | Microwave (MW) | 90-100 °C | < 1 hour | Significant acceleration, soluble high MW polymers | researchgate.netresearchgate.net |
Utilization in Metal-Free Synthetic Pathways
This compound is an effective catalyst for a variety of transformations that provide alternatives to metal-catalyzed processes. This is a significant advantage in the synthesis of pharmaceuticals and electronic materials, where metal contamination can be a critical issue. Its strong acidic and dehydrating properties facilitate cyclizations, condensations, and rearrangements without the need for transition metals. scispace.comresearchgate.net
A prime example is the synthesis of 3-benzazepinones, achieved by treating N-acyl-N-benzyl-2-arylethylamines with this compound under solvent- and metal-free conditions. scispace.com This protocol features wide functional group tolerance and proceeds under mild conditions. scispace.com Similarly, the synthesis of 3-substituted 4-quinolones has been developed using this compound, avoiding the use of metal catalysts. researchgate.net Although an attempt to synthesize NH-sulfoximines using this compound in a computer-aided synthetic route was not successful for the specific substrate, its inclusion as a potential metal-free option highlights its recognized utility in this area. nih.govacs.org
Modified this compound Systems
To further refine its reactivity and handling properties, modified versions of this compound have been developed. These systems either enhance its catalytic power through the addition of superacids or improve its practicality by immobilizing it on a solid support.
The addition of a superacid, such as trifluoromethanesulfonic acid (TFSA), to the standard this compound formulation can significantly enhance its performance, particularly in challenging syntheses. mdpi.commendeley.comnih.gov TFSA, a strong acid known for its high thermal stability, can accelerate reactions and allow them to proceed under milder conditions. acs.org
This effect was studied in the synthesis of polybenzimidazoles (PBIs). The inclusion of TFSA in the this compound mixture resulted in smoother polycondensations at lower temperatures. mdpi.comnih.gov The modification was especially beneficial for the synthesis of CF3PBI from the less reactive 4,4'-(hexafluoroisopropylidene)bis(benzoic acid) monomer. Using the modified reagent, CF3PBI with a higher inherent viscosity and no gel fraction was obtained at a moderate temperature of 140°C. mdpi.comnih.gov This approach even enabled the direct synthesis of N-phenyl substituted CF3PBI, which was not achievable with the traditional reagent. mdpi.comnih.gov
Table 3: Effect of Trifluoromethanesulfonic Acid (TFSA) on CF3PBI Synthesis
| Reagent System | Temperature | Result | Reference(s) |
|---|---|---|---|
| This compound | >140 °C | Lower inherent viscosity, potential gel formation | mdpi.comnih.gov |
| This compound + TFSA | 140 °C | Higher inherent viscosity, no gel fraction, soluble polymer | mdpi.commendeley.comnih.gov |
To overcome the handling issues associated with the viscous and corrosive nature of this compound, heterogenized versions have been explored. Supporting phosphorus pentoxide on silica (B1680970) gel (P₂O₅/SiO₂) creates a solid, recyclable catalyst that can function as a "smoother alternative" to this compound in certain applications. researchgate.net
This supported reagent acts as an efficient and green catalyst for reactions such as the synthesis of N-sulfonyl imines from sulfonamides and aldehydes under solvent-free conditions. researchgate.net The key advantages of P₂O₅/SiO₂ include its stability, ease of handling, simple work-up, and the ability to be recovered and reused for multiple reaction cycles without significant loss of activity. researchgate.net While not a direct modification of the pre-mixed this compound, these supported systems are conceptually linked, aiming to harness the powerful dehydrating and acidic properties of P₂O₅ in a more practical, solid form. researchgate.netresearchgate.net
Strategic Incorporation of Superacids (e.g., Trifluoromethanesulfonic Acid)
Applications in Advanced Materials Science
This compound plays a crucial role in the synthesis of advanced functional materials, particularly high-performance polymers and organic electronic materials. Its ability to effect clean and efficient polycondensation and cyclization reactions at relatively low temperatures is highly valuable. researchgate.net
A prominent application is the synthesis of polybenzimidazoles (PBIs), a class of polymers renowned for their exceptional thermal and chemical stability. researchgate.netresearchgate.net this compound serves as an alternative to polyphosphoric acid (PPA), allowing for lower reaction temperatures (<150 °C) and producing high molecular weight polymers that are soluble in the reaction medium. researchgate.netresearchgate.net These PBIs are used in applications ranging from protective clothing to membranes for fuel cells. mdpi.com
Furthermore, this compound is employed in the synthesis of materials for organic electronics. It is used to prepare fluorene-based hole-transporting materials, which are key components in Organic Light Emitting Diodes (OLEDs). scientificlabs.comchemicalbook.comchemicalbook.in It is also utilized in intramolecular cyclization steps for the construction of complex molecular motors, demonstrating its utility in creating sophisticated, functional molecular systems. acs.org
Synthesis of Fluorene-Based Hole-Transporting Materials
Fluorene and its derivatives, particularly spiro-configured compounds like spirobifluorene (SBF), are cornerstone materials for organic electronics due to their high thermal stability, excellent photophysical properties, and good hole-transporting capabilities. mdpi.comnih.gov this compound plays a significant role in the construction of these complex, three-dimensional architectures, primarily by catalyzing intramolecular Friedel-Crafts type cyclization reactions.
One notable application is in the unexpected one-pot synthesis of spiro[fluorene-9,9′-xanthene] (SFX) frameworks. 20.210.105 In this process, this compound facilitates a thermodynamically controlled cyclization, providing a direct and efficient route to these important building blocks for blue-light-emitting materials. The reaction proceeds from fluorenone and resorcinol (B1680541) precursors, where the reagent acts as both a condensing agent and the catalyst for the ring-forming steps. 20.210.105
Furthermore, this compound is employed in the synthesis of fluorene-containing "spiro-bisnaphthalene" monomers. cardiff.ac.uk The key step involves an intramolecular cyclization which is performed directly on the crude product of a Grignard reaction. The use of this compound in this step simplifies the workup process and improves yields compared to alternative methods involving the formation of acid chlorides and subsequent Friedel-Crafts acylation. acs.orgnih.gov These methodologies highlight the reagent's utility in creating the rigid, contorted structures essential for high-performance hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs). mdpi.comnih.gov
| Precursor(s) | Target Compound Type | Role of this compound | Key Finding |
|---|---|---|---|
| Fluorenone, Resorcinol | Spiro[fluorene-9,9′-xanthene] (SFX) | One-pot condensation and cyclization | Provides a thermodynamically controlled, direct route to SFX building blocks for blue OLEDs. 20.210.105 |
| Crude Grignard reaction product with a naphthalene (B1677914) core | Fluorene-containing "spiro-bisnaphthalene" monomer | Intramolecular cyclization | Offers a simpler workup and higher yields compared to traditional Friedel-Crafts acylation routes. cardiff.ac.ukacs.org |
| Aromatic carboxylic acids | Polymethoxylated Polycyclic Aromatic Hydrocarbons | Domino π-cationic arylations | Mediates domino reactions to form complex polycyclic structures with potential biological activity. acs.org |
Preparation of Bicarbazoles for Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)
Bicarbazoles are highly sought-after materials in optoelectronics, serving as excellent hosts in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy, good hole-transport properties, and thermal stability. lookchem.com this compound has enabled a particularly efficient and convenient method for synthesizing these crucial dimers.
Research has demonstrated that this compound facilitates the direct C(sp²)-C(sp²) dehydrogenative coupling of N-arylcarbazoles, such as 9-phenylcarbazole (B72232) (PhCz), to form bicarbazoles like 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole (DPhBCz). lookchem.comrsc.org This transformation proceeds via a Scholl reaction mechanism, which involves a Lewis acid-mediated arenium cation intermediate. lookchem.com A key advantage of this method is its simplicity; it is performed without any additional metal catalysts or organic solvents, making it an attractive alternative to traditional cross-coupling reactions like the Suzuki coupling. lookchem.com
The reaction conditions have been optimized, with studies showing that heating a mixture of the carbazole (B46965) precursor with this compound (containing ~0.1 equivalents of P₂O₅) at 110°C for 12 hours provides the highest yields. lookchem.com The resulting DPhBCz exhibits outstanding properties as a host material for blue PhOLEDs. Devices using this material have achieved a maximum current efficiency of up to 31.7 cd/A and a high luminance of 24,300 cd/m², with a remarkably low efficiency roll-off of approximately 1.0% at a luminance of 1000 cd/m². lookchem.com This high performance underscores the effectiveness of the this compound-assisted synthesis for producing high-purity materials for advanced optoelectronic applications. lookchem.comrsc.org
| Precursor | Product | Reaction Conditions | Yield | OLED Performance (as host for FIrpic) |
|---|---|---|---|---|
| 9-phenylcarbazole (PhCz) | 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole (DPhBCz) | This compound, 110°C, 12 h | 46% (isolated) | Max. Current Efficiency: 31.7 cd/A; Max. Power Efficiency: 18.0 lm/W; Max. Luminance: 24,300 cd/m². lookchem.com |
Critical Role in Pharmaceutical Synthesis and Drug Precursor Preparation
This compound is a powerful tool for constructing heterocyclic scaffolds that are central to many pharmaceutical compounds. Its ability to act as a dehydrating agent and catalyze intramolecular cyclizations under relatively mild conditions makes it superior to PPA for many applications, offering better mobility of reaction mixtures and often higher yields. orgsyn.orgnih.gov
A prominent application is in the synthesis of quinolin-4-one derivatives. mdpi.com This scaffold is present in numerous natural products and is the core of many antibacterial drugs. arkat-usa.orguni-konstanz.de this compound is used to efficiently catalyze the cycloacylation of functionalized anilines, providing a high-yielding route to these important drug precursors. mdpi.com For instance, it has been utilized in the Friedel-Crafts type reaction to generate the quinolone core of the natural product Intervenolin. arkat-usa.orguni-konstanz.de
Another significant use is the preparation of tetrahydroisoquinoline-3-ones. orgsyn.org The tetrahydroisoquinoline framework is a ubiquitous pharmacophore found in many biologically active molecules. orgsyn.orgresearchgate.net this compound mediates the cyclization of N-substituted phenylacetamides with formaldehyde (B43269) (or paraformaldehyde) at temperatures around 80°C, a significant improvement over the ~160°C required with PPA. orgsyn.orgorgsyn.org This method has been successfully applied to a range of substituted phenylacetamides, proving to be a simple, efficient, and scalable process for producing key pharmaceutical intermediates. orgsyn.orgorgsyn.org The reagent has also been used effectively for the synthesis of 3-benzazepinones at room temperature, again demonstrating its utility in creating medicinally relevant heterocyclic systems with wide functional group tolerance and high yields. eurjchem.com
| Precursor(s) | Product | Reaction Type | Key Advantage/Finding |
|---|---|---|---|
| Substituted anilines, β-ketoesters | Quinolin-4-ones | Cycloacylation | High-yielding methodology applicable to a wide variety of anilines under milder conditions than traditional methods. mdpi.com |
| 2-(4-Chlorophenyl)-N-methylacetamide, Paraformaldehyde | 7-Chloro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one | Intramolecular Cyclization | Reaction at 80°C provides an efficient, scalable route, avoiding the high temperatures and viscosity of PPA. orgsyn.org |
| Substituted N-(2-phenylethyl)amides | 3-Benzazepinones | Intramolecular Cyclization | Expeditious synthesis at room temperature without solvents or metal catalysts, showing wide functional group tolerance. eurjchem.com |
| Carboxylic acid precursor (for Intervenolin) | Quinolone core of Intervenolin | Friedel-Crafts reaction | Effective cyclization to form the core structure of a bioactive natural product. arkat-usa.orguni-konstanz.de |
Future Research Directions and Emerging Opportunities in Eaton S Reagent Chemistry
Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, has long been valued as a powerful and convenient alternative to polyphosphoric acid (PPA) for promoting various acid-catalyzed reactions. exlibrisgroup.comtcichemicals.comwikipedia.org Its lower viscosity and ease of handling have cemented its role in classical transformations such as intramolecular Friedel-Crafts acylations and heterocyclic syntheses. tcichemicals.comresearchgate.netscispace.com However, the full potential of this versatile reagent is still being uncovered. Contemporary research is pushing the boundaries of its application, exploring novel transformations, its role in stereoselective synthesis, its alignment with sustainable chemical practices, and deeper mechanistic understanding through computational methods.
Q & A
Q. Data Example :
| Substrate | Temperature (°C) | Yield (%) | Side Products (%) |
|---|---|---|---|
| Benzene | 70 | 88 | 5 |
| Toluene | 60 | 82 | 8 |
| Naphthalene | 80 | 75 | 12 |
| Adapted from Table 4 in acylation studies . |
Methodological Insight : Use design-of-experiment (DoE) approaches to test variable interactions and identify optimal parameters.
How should researchers resolve contradictions in reported yields for this compound across different studies?
Advanced Research Question
Contradictions often arise from:
- Purity Variations : Commercial MSA may contain trace water, reducing P₂O₅ efficacy. Validate reagent purity via Karl Fischer titration.
- Substrate Sensitivity : Electron-rich arenes (e.g., anisole) react faster but may form diacylated byproducts if reaction times are prolonged.
- Analytical Methods : Yields quantified by TLC vs. GC-MS can differ due to detection limits.
Methodological Insight : Replicate studies using identical reagent batches and analytical techniques. Compare results with literature under controlled variables (e.g., reaction time, workup procedures) .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Storage : Keep in airtight containers with desiccants to prevent moisture absorption, which degrades P₂O₅.
- Handling : Use chemical-resistant gloves (e.g., nitrile) and work in a fume hood to avoid inhalation of acidic vapors.
- Neutralization : Quench residual reagent with cold sodium bicarbonate before disposal.
Methodological Insight : Regularly calibrate pH meters during neutralization to ensure safe waste handling .
What mechanistic studies elucidate this compound's role in facilitating Friedel-Crafts acylations?
Advanced Research Question
Mechanistic insights include:
- Acylium Ion Formation : IR spectroscopy confirms the generation of acylium intermediates (C≡O⁺ stretches at ~2250 cm⁻¹).
- Electrophilic Substitution : Isotopic labeling (e.g., D₂O quenching) tracks protonation sites on aromatic rings.
Methodological Insight : Use computational tools (DFT calculations) to model transition states and compare with experimental kinetics data .
How can researchers design a controlled experiment to compare this compound with other acylating agents (e.g., AlCl₃)?
Advanced Research Question
Experimental Design :
Variables :
- Independent: Reagent type (Eaton's vs. AlCl₃), temperature, solvent.
- Dependent: Yield, reaction time, byproduct percentage.
Controls : Use identical substrates (e.g., benzene) and quantify products via GC-MS.
Hypothesis : this compound will show higher yields in solvent-free conditions due to superior protonation capacity.
Methodological Insight : Apply statistical tests (e.g., ANOVA) to validate significance of differences in yield or selectivity .
What are the recommended strategies for characterizing and validating novel derivatives synthesized using this compound?
Basic Research Question
- Structural Confirmation : Use ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
- Purity Analysis : HPLC with UV detection (e.g., 254 nm for aromatic compounds).
- Reproducibility : Publish detailed synthetic protocols, including reagent batch numbers and drying methods.
Methodological Insight : Cross-validate results with independent labs to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
